6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

Anticancer Cytotoxicity Pyridazine SAR

This compound features the intact 3-hydroxy-pyridazine pharmacophore critical for hydrogen-bonding interactions, with a 4-trifluoromethyl group that enhances metabolic stability and lipophilicity. The 6-furyl substituent provides essential hydrophobic contacts for target engagement, as validated by SAR studies. Procure ≥98% purity (solid form) for reliable structure-based drug design, focused library synthesis, or as a 19F NMR reference standard. Avoid generic chloro-analogs that lack the hydroxy pharmacophore necessary for biological activity.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 866474-40-0
Cat. No. B3160996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
CAS866474-40-0
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15)
InChIKeyICMKLFRYFIAQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine (CAS 866474-40-0) – Heterocyclic Core Properties and Vendor Specifications for Research Procurement


6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine (C9H5F3N2O2, MW 230.14 g/mol) is a heterocyclic compound featuring a pyridazine ring substituted at the 3-position with a hydroxy group, at the 4-position with a trifluoromethyl group, and at the 6-position with a 2-furyl moiety [1]. The compound exists in the solid state and is commercially available from multiple research chemical suppliers with purities typically ranging from 95% to 98% as determined by HPLC or NMR analysis . Storage recommendations include sealed containers at 2–8°C in a dry environment to preserve structural integrity and prevent hydrolysis of the hydroxy-pyridazine tautomeric system . This compound is designated exclusively for non-human research applications, including chemical synthesis, analytical reference standard use, and in vitro biological evaluation .

Why 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine Cannot Be Replaced by Other Trifluoromethylpyridazine Analogs in Research Applications


Substitution of the 3-hydroxy group or the 6-furyl moiety in this pyridazine scaffold produces analogs with markedly different physicochemical and biological profiles, rendering generic substitution scientifically unsound. Structure–activity relationship (SAR) studies across multiple pyridazine series demonstrate that the 3-hydroxy group participates in critical hydrogen-bonding interactions with biological targets, while the electron-withdrawing 4-trifluoromethyl group enhances metabolic stability and lipophilicity [1]. Replacement of the 2-furyl substituent at position 6 with other heteroaryl groups (e.g., thienyl, pyridyl) or its substitution with halogen atoms (e.g., chloro) fundamentally alters electronic distribution across the pyridazine ring and, consequently, target engagement potency and selectivity [2]. For example, the 3-chloro analog (3-chloro-6-(2-furyl)-4-(trifluoromethyl)pyridazine) is commercially available but possesses distinct reactivity owing to the replacement of the hydrogen-bond-donating hydroxy group with a halogen leaving group, making it unsuitable as a direct substitute in medicinal chemistry campaigns requiring the intact hydroxy-pyridazine pharmacophore .

Quantitative Differentiation Evidence for 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine Relative to Structural Analogs


Cytotoxicity Potency of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine Against Cancer Cell Lines

The target compound exhibits cytotoxic activity against human cancer cell lines with IC50 values ranging from 1.7 to 2.97 μM when tested in HeLa (cervical cancer) and PC-3 (prostate cancer) cell models . This potency is consistent with the established SAR trend wherein the combination of a 4-trifluoromethyl group and a 2-furyl substituent on the pyridazine core enhances cytotoxicity relative to non-fluorinated or alternative heteroaryl-substituted analogs [1]. While direct head-to-head comparator data are not available in peer-reviewed literature, class-level inference from systematic pyridazine SAR studies indicates that the 3-hydroxy-4-trifluoromethyl substitution pattern confers approximately 2- to 5-fold improvement in cytotoxic potency compared to pyridazines lacking the trifluoromethyl group [1].

Anticancer Cytotoxicity Pyridazine SAR

Antimicrobial Activity Enhancement via 4-Trifluoromethyl Substitution on Pyridazine Scaffold

Introduction of a trifluoromethyl moiety at the 4-position of the pyridazine ring is associated with a statistically significant increase in antimicrobial potency across multiple bacterial and fungal strains [1]. In a systematic study of pyridazine–fluorine derivatives, compounds bearing the 4-trifluoromethyl group exhibited minimum inhibitory concentrations (MICs) that were, on average, 2- to 4-fold lower than their non-fluorinated counterparts when evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens [1]. The 6-(2-furyl) substituent further contributes to antimicrobial activity by enhancing membrane permeability and target binding affinity, as supported by molecular docking simulations [2].

Antibacterial Antifungal Fluorinated heterocycles

Synthetic Versatility: 3-Hydroxy Group as a Functional Handle for Derivatization

The 3-hydroxy group on the pyridazine ring serves as a versatile functional handle for further chemical elaboration, enabling O-alkylation, O-acylation, oxidation to the corresponding 3-oxo derivative, and conversion to leaving groups (e.g., triflate, tosylate) for cross-coupling reactions [1]. In contrast, the 3-chloro analog (3-chloro-6-(2-furyl)-4-(trifluoromethyl)pyridazine, CAS not specified) is restricted to nucleophilic aromatic substitution chemistry and lacks the capacity for hydrogen-bond donation in biological target engagement . The hydroxy tautomer also participates in tautomeric equilibrium with the pyridazin-3(2H)-one form, which can influence both reactivity and binding thermodynamics [2].

Medicinal chemistry Chemical synthesis Building block

Recommended Research Applications for 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine Based on Differential Evidence


Medicinal Chemistry: Anticancer Lead Optimization and Fragment-Based Drug Discovery

This compound is well-suited as a starting point for structure-based drug design programs targeting cancer cell lines, particularly those with documented sensitivity to pyridazine-based inhibitors (e.g., HeLa, PC-3). The low-micromolar IC50 values (1.7–2.97 μM) provide a measurable potency baseline, and the 3-hydroxy group permits rapid diversification via parallel synthesis to explore substituent effects on cytotoxicity and selectivity . Researchers can leverage the compound's built-in trifluoromethyl group—a privileged fragment in medicinal chemistry—to enhance metabolic stability and membrane permeability without additional synthetic steps [1].

Antimicrobial Screening: Hit Identification and SAR Expansion

Given the established SAR linking 4-trifluoromethyl substitution to enhanced antimicrobial activity (2- to 4-fold MIC reduction vs. non-fluorinated analogs), this compound should be prioritized for inclusion in focused libraries targeting bacterial and fungal pathogens . The 2-furyl substituent provides additional hydrophobic contacts that may improve binding to bacterial targets such as DNA gyrase or topoisomerase IV, as suggested by molecular docking studies on related pyridazines [2].

Synthetic Methodology Development: Heterocyclic Functionalization and Cross-Coupling

The compound's 3-hydroxy group and intact pyridazine ring make it an attractive substrate for developing new synthetic methodologies, including site-selective O-functionalization, directed C–H activation, and transition-metal-catalyzed cross-coupling at the 6-position furyl ring [1]. Its commercial availability at ≥98% purity supports reproducibility in method development studies, and the distinct reactivity profile relative to the 3-chloro analog enables comparative mechanistic investigations .

Biochemical Assay Development: Reference Standard for Inhibitor Screening

Due to its well-defined molecular weight (230.14 g/mol), purity specifications (≥98%), and documented biological activity, this compound can serve as a reference standard or positive control in high-throughput screening assays evaluating pyridazine-based inhibitors. Its trifluoromethyl group provides a convenient 19F NMR spectroscopic handle for monitoring compound integrity and concentration in assay media [1].

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